molecular formula C11H11Cl2N3O B1375869 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1351647-27-2

5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1375869
M. Wt: 272.13 g/mol
InChI Key: CEVYVROZEUXPPW-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antimicrobial Properties

5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride and similar compounds have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, Desai et al. (2014) synthesized a series of related compounds and found them effective against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger (Desai & Dodiya, 2014). A similar study by Dodiya et al. (2012) also highlighted the antimicrobial potential of these compounds against a range of bacterial and fungal strains (Dodiya, Shihory & Desai, 2012).

Anticancer and Antiangiogenic Effects

The anticancer and antiangiogenic effects of derivatives of 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride have been a subject of research. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, containing similar structural elements, and found them effective in inhibiting tumor growth and angiogenesis in a mouse model, suggesting potential for cancer therapy (Chandrappa et al., 2010).

Potential as Monoamine Oxidase Inhibitors

The compound and its derivatives have been explored for potential use as monoamine oxidase inhibitors. Efimova et al. (2023) synthesized a related compound that showed notable inhibition of monoamine oxidase B, which is significant for neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Hemolytic and Thrombolytic Activities

Studies have also been conducted on the hemolytic and thrombolytic activities of these compounds. Aziz-Ur-Rehman et al. (2020) reported that certain derivatives showed good thrombolytic activity and moderate antibacterial activity, which could be beneficial in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Safety And Hazards

This would involve examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

5-(azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O.ClH/c12-9-3-1-2-7(4-9)10-14-11(16-15-10)8-5-13-6-8;/h1-4,8,13H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVYVROZEUXPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG Fulton - 2019 - search.proquest.com
The metabotropic glutamate receptor 2/4 (mGlu2/4) heterodimer is a recently discovered receptor that displays unique pharmacology with respect to both mGlu2 and mGlu4 …
Number of citations: 4 search.proquest.com

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